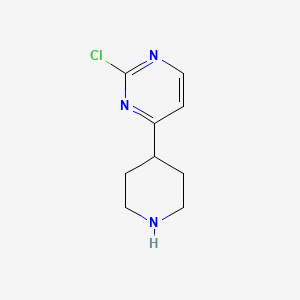

2-Chloro-4-(piperidin-4-YL)pyrimidine

CAS No.: 1001754-79-5

Cat. No.: VC8187684

Molecular Formula: C9H12ClN3

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001754-79-5 |

|---|---|

| Molecular Formula | C9H12ClN3 |

| Molecular Weight | 197.66 |

| IUPAC Name | 2-chloro-4-piperidin-4-ylpyrimidine |

| Standard InChI | InChI=1S/C9H12ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2 |

| Standard InChI Key | CKCJRGFGQMXVLB-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C2=NC(=NC=C2)Cl |

| Canonical SMILES | C1CNCCC1C2=NC(=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrimidine family, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Substitution at positions 2 and 4 introduces a chlorine atom and a piperidin-4-yl group, respectively. The piperidin-4-yl substituent is a six-membered saturated ring containing one nitrogen atom, with the attachment point at its 4-position. This configuration distinguishes it from analogs like 2-chloro-4-piperidin-1-yl-pyrimidine (CAS 5429-00-5), where the piperidine nitrogen directly bonds to the pyrimidine .

Molecular Formula and Weight

Based on structural analogs, the molecular formula is inferred as C₉H₁₂ClN₃, with a molecular weight of 197.66 g/mol . This aligns with related compounds such as 2-chloro-4-piperidin-1-yl-pyrimidine, which shares the same formula but differs in substituent orientation .

Spectroscopic and Computational Data

While experimental spectra for 2-chloro-4-(piperidin-4-yl)pyrimidine are unavailable, computational predictions using tools like Gaussian or COSMO-RS can estimate properties:

-

LogP (octanol-water partition coefficient): ~1.85 (similar to 2-chloro-4-(pyridin-3-yl)pyrimidine ).

-

Polar surface area (TPSA): ~38.67 Ų, indicating moderate polarity .

Synthesis and Reaction Pathways

Chlorination of Pyrimidine Precursors

A common route to 2-chloropyrimidines involves treating hydroxyl or methylpyrimidines with chlorinating agents. For example:

-

Thionyl chloride (SOCl₂): Converts hydroxyl groups to chlorides, as demonstrated in the synthesis of 2-chloro-4-(chloromethyl)pyrimidine from (2-chloropyrimidin-4-yl)methanol .

-

Phosphorus oxychloride (POCl₃): Used to chlorinate pyrimidinones, achieving yields up to 56% .

Hypothetical Synthesis Route for 2-Chloro-4-(piperidin-4-yl)pyrimidine:

-

Starting Material: 4-(Piperidin-4-yl)pyrimidin-2-ol.

-

Chlorination: React with POCl₃ at 50–100°C for 4–6 hours.

-

Workup: Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via column chromatography .

Piperidine Substitution

Introducing the piperidin-4-yl group may involve nucleophilic aromatic substitution (SNAr). For instance, 2-chloro-4-(pyridin-3-yl)pyrimidine reacts with amines under basic conditions . Adapting this method:

-

Reactant: 2,4-Dichloropyrimidine.

-

Substitution: Treat with piperidin-4-amine in the presence of K₂CO₃ or i-Pr₂NEt at 90°C .

Physicochemical Properties

Solubility and Stability

Data from analogs suggest:

Table 1: Comparative Properties of Chlorinated Pyrimidines

Reactivity

-

Nucleophilic Substitution: The chlorine at position 2 is susceptible to displacement by amines, alkoxides, or thiols.

-

Piperidine Functionalization: The piperidin-4-yl group can undergo further modifications, such as alkylation or acylation.

Applications in Pharmaceutical Chemistry

Kinase Inhibition

Chloropyrimidines are key scaffolds in kinase inhibitors. For example, 2-chloro-4-(pyridin-3-yl)pyrimidine derivatives exhibit activity against EGFR and HER2 . The piperidin-4-yl group may enhance blood-brain barrier penetration due to its lipophilicity .

Antibacterial and Antiviral Agents

Pyrimidine analogs with halogen and heterocyclic substituents show promise against resistant pathogens. The chlorine atom improves target binding via halogen bonding, while the piperidine moiety modulates solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume